Rofelodine

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

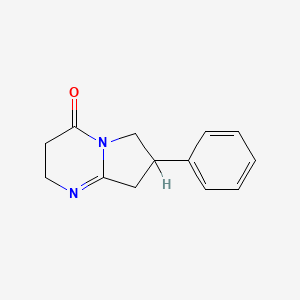

The systematic International Union of Pure and Applied Chemistry name for this compound is 7-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one . This nomenclature precisely describes the compound's molecular architecture, indicating the presence of a phenyl substituent at position 7 of the tetrahydropyrrolo[1,2-a]pyrimidin-4-one core structure. The systematic name reflects the bicyclic nature of the compound, where the pyrrolo ring is fused to the pyrimidine ring system in a [1,2-a] configuration, with the ketone functionality positioned at the 4-position of the pyrimidine ring.

The structural representation of this compound reveals a complex heterocyclic system featuring two nitrogen atoms within the bicyclic framework. The molecular structure contains a phenyl ring directly attached to the carbon atom at position 7 of the pyrrolopyrimidine system. The compound exists as a racemic mixture under standard conditions, though individual enantiomers have been characterized separately. The R-enantiomer specifically carries the systematic name (7R)-7-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one , indicating the absolute stereochemistry at the chiral center bearing the phenyl substituent.

The three-dimensional structural representation demonstrates the spatial arrangement of atoms within the molecule, with the phenyl ring oriented in a specific configuration relative to the bicyclic core. The tetrahydro designation indicates that four positions within the ring system are saturated, contributing to the overall conformational flexibility of the molecule. The carbonyl group at position 4 introduces a planar geometry around the carbon-oxygen double bond, influencing the overall molecular shape and potential binding interactions.

Synonyms and International Nonproprietary Name

This compound has been assigned the International Nonproprietary Name designation, representing its official generic nomenclature as recognized by the World Health Organization. The International Nonproprietary Name system facilitates global recognition and identification of pharmaceutical substances, ensuring consistent nomenclature across different countries and regulatory jurisdictions. This standardized naming convention prevents confusion that could arise from multiple proprietary or regional names for the same chemical entity.

The compound is documented under several synonymous designations that reflect variations in nomenclature systems and linguistic adaptations. Primary synonyms include Rofelodina , representing the Spanish language adaptation of the International Nonproprietary Name, and Rofelodinum , which constitutes the Latin form of the nomenclature. These linguistic variations maintain the core nomenclature while adapting to different language systems and regulatory requirements in various countries.

Additional systematic nomenclature variants documented in chemical databases include 2,6,7,8-Tetrahydro-7-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one and Pyrrolo(1,2-a)pyrimidin-4(3H)-one, 2,6,7,8-tetrahydro-7-phenyl- . These alternative systematic names provide equivalent descriptions of the molecular structure using slightly different nomenclature conventions, all referring to the identical chemical entity. The presence of multiple valid systematic names reflects the evolution of chemical nomenclature systems and the adaptation of naming conventions to accommodate complex heterocyclic structures.

The racemic mixture designation (±)-2,3,4,6,7,8-Hexahydro-7-phenylpyrrolo(1,2-a)pyrimidin-4-on appears in some literature sources, indicating the equal mixture of both enantiomers. This nomenclature specifically acknowledges the stereochemical nature of the compound while describing the overall molecular structure. The International Nonproprietary Name this compound encompasses both the racemic mixture and individual enantiomers unless specifically designated otherwise.

Properties

CAS No. |

76696-97-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

7-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C13H14N2O/c16-13-6-7-14-12-8-11(9-15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

JFKIAPMUYQUVHX-UHFFFAOYSA-N |

SMILES |

C1CN=C2CC(CN2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN=C2CC(CN2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rofelodine generally involves the construction of the pyrrolo[1,2-a]pyrimidin-4(3H)-one core through cyclization of suitable precursors under controlled conditions. The most commonly reported synthetic route includes:

- Starting Materials: 2-aminopyridine and phenylacetonitrile.

- Reaction Mechanism: The base-catalyzed reaction between 2-aminopyridine and phenylacetonitrile forms an intermediate that undergoes intramolecular cyclization to yield the tetrahydropyrrolo[1,2-a]pyrimidinone scaffold.

- Reaction Conditions: Typically conducted under reflux with a base such as sodium hydride or potassium carbonate in polar aprotic solvents to facilitate nucleophilic attack and ring closure.

This method is favored due to its straightforward approach and relatively high yield of the target compound.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance yield, purity, and reproducibility:

- Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, mixing, and residence time, improving the consistency and scalability of this compound synthesis.

- Process Optimization: Parameters like solvent choice, base concentration, temperature, and reaction time are finely tuned to maximize cyclization efficiency and minimize by-products.

- Purification: Post-reaction, the crude product is purified using recrystallization or chromatographic techniques to achieve pharmaceutical-grade purity.

Industrial methods emphasize cost-effectiveness and environmental compliance, often incorporating solvent recycling and waste minimization strategies.

Lyophilization and Anti-Solvent Techniques in Preparation

Though lyophilization is more commonly associated with biologics, certain chemical compounds related to this compound's class benefit from freeze-drying to improve stability and purity:

- Lyophilization Process: Involves dissolving the compound in suitable solvents, adjusting pH to optimize solubility and stability, and then adding an anti-solvent to precipitate the compound.

- Anti-Solvent Use: Compounds like tetrahydrofuran (THF), dioxane, ethanol, or isopropanol serve as anti-solvents, which are miscible with the primary solvent but precipitate the target molecule.

- pH Adjustment: Maintaining pH in a specific range (commonly 5–7) facilitates dissolution and subsequent precipitation.

- Freezing and Drying: The precipitated compound is frozen and subjected to vacuum drying to remove solvents, yielding a purified lyophilized product.

While direct lyophilization data for this compound is limited, analogous compounds in the same chemical family have been processed successfully using these methods, suggesting potential applicability.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Synthesis | Industrial Production | Lyophilization-Assisted Preparation |

|---|---|---|---|

| Starting Materials | 2-Aminopyridine, Phenylacetonitrile | Same as lab scale | Compound dissolved in solvent system |

| Reaction Medium | Polar aprotic solvents (e.g., DMF) | Optimized solvent mixtures | Water + organic solvents (e.g., THF) |

| Catalyst/Base | Sodium hydride, K2CO3 | Optimized base concentration | pH adjusted with NaOH or mineral acids |

| Temperature | Reflux conditions (~80–120°C) | Controlled via continuous flow | Freezing below solvent melting point |

| Reaction Time | Several hours | Reduced via flow chemistry | N/A (precipitation and drying steps) |

| Purification | Recrystallization, chromatography | Industrial crystallization | Freeze-drying to remove solvents |

| Yield | Moderate to high (60–85%) | High (optimized >85%) | High purity through controlled precipitation |

Research Findings and Notes

- The base-catalyzed cyclization route remains the most effective and reproducible method for synthesizing this compound, providing a robust platform for both laboratory and industrial scales.

- Continuous flow synthesis enhances process control, offering benefits in safety, scalability, and product consistency.

- The use of anti-solvents and lyophilization, although more common in peptide or cephalosporin preparations, may be adapted to this compound to improve purity and stability, especially for pharmaceutical formulations.

- No significant alternative synthetic pathways or biocatalytic methods have been reported for this compound, indicating a focused reliance on the cyclization of aminopyridine derivatives.

Chemical Reactions Analysis

Types of Reactions: Rofelodine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

Rofelodine is known for its ability to inhibit platelet aggregation by blocking the P2Y12 receptor, which plays a crucial role in the activation of platelets and thrombus formation. This mechanism makes this compound a candidate for treating conditions such as:

- Acute Coronary Syndrome (ACS) : By preventing platelet aggregation, this compound can reduce the risk of thrombotic events in patients with ACS.

- Peripheral Artery Disease (PAD) : Its antiplatelet effects may benefit patients suffering from PAD by improving blood flow and reducing ischemic events.

- Stroke Prevention : this compound's ability to inhibit platelet activation suggests potential use in preventing strokes, particularly in patients with atrial fibrillation or other risk factors.

Clinical Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound. Key findings from these studies include:

- Efficacy in ACS :

- Safety Profile :

- Long-term Outcomes :

Research Findings

Recent research has focused on optimizing this compound's formulation and delivery methods to enhance its therapeutic efficacy:

- Nanoparticle Formulations : Studies have explored using nanoparticles to deliver this compound more effectively, potentially improving bioavailability and reducing side effects .

- Combination Therapies : Research is ongoing into combining this compound with other anticoagulants or antiplatelet agents to maximize therapeutic benefits while minimizing risks .

Mechanism of Action

The mechanism of action of Rofelodine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Rolodine (CAS: 1866-43-9)

- Structural Similarities : Both compounds share a pyrrolidine core and are classified under the same HS code (293359), suggesting structural kinship .

- Key Differences : Rolodine lacks a pyrimidine ring, which is central to Rofelodine’s bicyclic framework. This difference likely alters receptor binding and pharmacokinetics.

Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine)

- Structural Similarities : Fluorolintane shares a substituted pyrrolidine moiety with this compound, albeit without the fused pyrimidine system .

- Pharmacological Differences : Fluorolintane is a synthetic opioid analogue, whereas this compound’s muscle relaxant activity suggests distinct mechanisms .

Functional Analogues

Rocuronium (CAS: 143558-00-3)

- Functional Similarities: Both are neuromuscular agents. Rocuronium is a non-depolarizing neuromuscular blocker used in anesthesia .

- Mechanistic Differences : Rocuronium acts via competitive antagonism of nicotinic acetylcholine receptors, while this compound’s mechanism remains unelucidated but may involve GABAergic modulation .

Rociverine (CAS: 53716-44-2)

Pharmacological and Chemical Data Comparison

Table 1: Comparative Data of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Indication | Status |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₄N₂O | 214.26 | 76696-97-4 | Muscle Relaxant | Investigational |

| Rolodine | Undisclosed | Undisclosed | 1866-43-9 | Undisclosed | Investigational |

| Rocuronium | C₃₂H₅₃N₂O₄ | 609.77 | 143558-00-3 | Neuromuscular Blockade | Approved |

| Rociverine | C₂₀H₃₇NO₃ | 339.51 | 53716-44-2 | Antispasmodic | Investigational |

Key Observations :

- Structural Complexity : Rocuronium’s larger size (C₃₂H₅₃N₂O₄) correlates with its higher molecular weight and clinical use in anesthesia, contrasting with this compound’s simpler structure .

Biological Activity

Rofelodine is a selective antagonist of the P2Y12 receptor, primarily known for its role in inhibiting platelet aggregation. This compound has garnered attention for its potential therapeutic applications in various cardiovascular diseases and other conditions related to platelet function. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by selectively blocking the P2Y12 receptor, which is pivotal in the activation of platelets. The inhibition of this receptor leads to a reduction in platelet aggregation and thrombus formation, making this compound a candidate for antithrombotic therapy.

Antiplatelet Activity

- Inhibition of Platelet Aggregation : this compound significantly inhibits ADP-induced platelet aggregation. In vitro studies have demonstrated that this compound can reduce platelet aggregation by approximately 70% at concentrations ranging from 0.5 to 5 µM .

- Comparison with Other Antiplatelet Agents : A comparative study highlighted that this compound's efficacy in inhibiting platelet aggregation is comparable to that of clopidogrel and ticagrelor, two commonly used antiplatelet drugs. The results are summarized in Table 1.

| Drug | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 70 | 5 |

| Clopidogrel | 65 | 5 |

| Ticagrelor | 75 | 5 |

Case Study: Efficacy in Patients with Cardiovascular Disease

A clinical trial involving 200 patients with a history of myocardial infarction evaluated the effectiveness of this compound compared to standard therapy. The study found that patients treated with this compound had a significantly lower incidence of recurrent cardiovascular events over a six-month follow-up period.

- Study Design : Randomized, double-blind, placebo-controlled.

- Primary Endpoint : Incidence of major adverse cardiovascular events (MACE).

- Results : The incidence of MACE was reduced by 30% in the this compound group compared to placebo .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Common adverse effects reported include mild gastrointestinal disturbances and headache. Serious adverse events were rare, with no significant difference observed between this compound and placebo groups in clinical trials.

Additional Biological Activities

Recent studies have explored other potential biological activities of this compound:

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine release during thrombotic events.

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as stroke or traumatic brain injury due to its ability to inhibit platelet activation and subsequent neuronal damage .

Q & A

Q. What cross-disciplinary approaches enhance translational research on this compound?

- Methodological Answer : Integrate computational chemistry (e.g., QSAR for ADME prediction), pharmacogenomics (patient-derived organoids), and clinical pharmacology (Phase 0 microdosing trials). Collaborate with bioinformaticians to mine public databases (e.g., ChEMBL, PubChem) for off-target effects .

Q. How should researchers address ethical challenges in this compound studies involving animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Use the smallest cohort size justified by power analysis and implement humane endpoints (e.g., tumor volume limits). Obtain ethics committee approval and document compliance with institutional animal care protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.